molecular formula C17H14N2O4 B11024180 2-cyclopropyl-N-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-cyclopropyl-N-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11024180
M. Wt: 310.30 g/mol
InChI Key: WGURHFOKZGSMRZ-UHFFFAOYSA-N
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Description

2-CYCLOPROPYL-N-(2-FURYLMETHYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a furan ring, and an isoindolinecarboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPYL-N-(2-FURYLMETHYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindolinecarboxamide Core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Furylmethyl Group: This step involves the alkylation of the isoindolinecarboxamide core with a furylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPYL-N-(2-FURYLMETHYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups in the isoindolinecarboxamide moiety can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYL-N-(2-FURYLMETHYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-N’-[3-(2-furyl)-2-propenylidene]-4-quinolinecarbohydrazide
  • N 2-Cyclopropyl-N 2-[4-(difluoromethoxy)-3-methoxybenzyl]-N-(2-furylmethyl)-N-methylglycinamide

Uniqueness

2-CYCLOPROPYL-N-(2-FURYLMETHYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group, furan ring, and isoindolinecarboxamide moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

2-cyclopropyl-N-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C17H14N2O4/c20-15(18-9-12-2-1-7-23-12)10-3-6-13-14(8-10)17(22)19(16(13)21)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,18,20)

InChI Key

WGURHFOKZGSMRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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